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Compound of Interest

1-Methyl-1H-imidazo[4,5-
Compound Name:
bjpyridine

cat. No.: B1315228

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 1-
Methyl-1H-imidazo[4,5-b]pyridine, a heterocyclic compound of interest in medicinal chemistry
and drug discovery. Due to the limited availability of a complete, unified dataset for this specific
molecule, this document presents a compilation of known data, supplemented with
representative spectroscopic information from closely related N-methylated imidazo[4,5-
b]pyridine derivatives to offer a predictive and comparative analysis.

Core Molecular Information

1-Methyl-1H-imidazo[4,5-b]pyridine is a methylated derivative of the purine isostere,
imidazo[4,5-b]pyridine. The introduction of a methyl group at the N1-position can significantly
influence its chemical properties, biological activity, and pharmacokinetic profile.[1]
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Property Value Source

Molecular Formula C7H7N3 PubChem|[2]
Molecular Weight 133.15 g/mol PubChem|[2]
IUPAC Name 1-methylimidazo[4,5-b]pyridine  PubChem][2]
CAS Number 39998-52-2 PubChem][2]
PubChem CID 12299350 PubChem|[2]

Spectroscopic Data

The following tables summarize the available and expected spectroscopic data for 1-Methyl-
1H-imidazo[4,5-b]pyridine.

Nuclear Magnetic Resonance (NMR) Spectroscopy
1H NMR Data (Predicted and Comparative)

Direct experimental *H NMR data for 1-Methyl-1H-imidazo[4,5-b]pyridine is not readily
available in the reviewed literature. However, based on related N-methylated imidazo[4,5-
b]pyridine derivatives, the following chemical shifts are anticipated. The successful alkylation of
the imidazo[4,5-b]pyridine core with methyl iodide has been confirmed by the appearance of
signals for the methyl group protons in the 3.95-3.97 ppm range.[1]
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Proton

Predicted
Chemical Shift

(6, ppm)

Multiplicity

Coupling

Constant (J,

Hz)

Notes

N-CHs

~3.96

Based on similar
methylated

derivatives.[1]

H-2

~8.10

Predicted based
on the parent
compound and
related

structures.

H-5

~8.40

dd

~4.7,1.4

Predicted based
on the parent
compound and
related

structures.

H-6

~7.30

dd

~8.0,4.7

Predicted based
on the parent
compound and
related

structures.

H-7

~8.05

dd

~8.0,1.4

Predicted based
on the parent
compound and
related

structures.

13C NMR Data (Predicted and Comparative)

Similar to the proton NMR data, a complete experimental 33C NMR spectrum for 1-Methyl-1H-

imidazo[4,5-b]pyridine is not explicitly detailed in the surveyed literature. The table below

provides predicted chemical shifts based on the analysis of related imidazo[4,5-b]pyridine

structures.
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Carbon

Predicted Chemical Shift
(3, ppm)

Notes

N-CHs

200 Based on related N-methylated
' heterocycles.

C-2

Predicted based on the parent
~145.0 compound and related

structures.

C-3a

Predicted based on the parent
~148.0 compound and related

structures.

Predicted based on the parent
~143.0 compound and related

structures.

C-6

Predicted based on the parent
~118.0 compound and related

structures.

C-7

Predicted based on the parent
~133.0 compound and related

structures.

C-7a

Predicted based on the parent
~127.0 compound and related

structures.

Mass Spectrometry (MS)

The expected molecular ion peak in the mass spectrum of 1-Methyl-1H-imidazo[4,5-

b]pyridine would correspond to its molecular weight.
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Parameter Expected Value Notes

Molecular lon [M]* m/z 133.0640 Calculated for C7H7Ns.

Commonly observed in ESI-

[M+H]* m/z 134.0718
MS.

Infrared (IR) Spectroscopy

The IR spectrum of 1-Methyl-1H-imidazo[4,5-b]pyridine is expected to show characteristic
absorption bands for the aromatic rings and the methyl group.

Expected Wavenumber

Functional Group Intensity
(cm™)

C-H (aromatic) 3100-3000 Medium-Weak

C-H (methyl) 2975-2850 Medium-Weak

C=N and C=C (aromatic) 1650-1450 Strong-Medium

C-N 1350-1250 Medium

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis absorption data for 1-Methyl-1H-imidazo[4,5-b]pyridine is not specifically reported.
However, imidazo[1,2-a]pyridine derivatives, a related class of compounds, typically exhibit
absorption maxima in the range of 250-360 nm.[3]

Solvent Expected Amax (nm) Notes

o By analogy to related
Methanol / Acetonitrile 250 - 360 T o o
imidazopyridine derivatives.[3]

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data,
based on methods reported for analogous imidazo[4,5-b]pyridine derivatives.
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NMR Spectroscopy

e Instrumentation: A 400 MHz or 600 MHz NMR spectrometer.

o Sample Preparation: The compound is dissolved in a suitable deuterated solvent, such as
DMSO-ds or CDCls, to a concentration of approximately 5-10 mg/mL.

o Data Acquisition:

o 'H NMR: Standard pulse sequences are used. Chemical shifts are referenced to the
residual solvent peak.

o 13C NMR: Proton-decoupled spectra are acquired. Chemical shifts are referenced to the
solvent peak.

o Data Processing: The acquired data is processed using appropriate NMR software.

Mass Spectrometry

¢ Instrumentation: An Electrospray lonization Mass Spectrometer (ESI-MS).

o Sample Preparation: The sample is dissolved in a suitable solvent, such as methanol or
acetonitrile, to a concentration of approximately 1 mg/mL.

o Data Acquisition: The sample solution is infused into the ESI source. Data is typically
acquired in positive ion mode to observe the [M+H]* ion.

o Data Analysis: The resulting mass spectrum is analyzed to determine the mass-to-charge
ratio of the molecular ion and any significant fragment ions.

Infrared (IR) Spectroscopy

¢ Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

o Sample Preparation: The solid sample is typically analyzed as a KBr pellet or using an
Attenuated Total Reflectance (ATR) accessory.

o Data Acquisition: The spectrum is recorded over the range of 4000-400 cm™1.
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» Data Analysis: The positions and intensities of the absorption bands are correlated with the
functional groups present in the molecule.

Visualizations

The following diagrams illustrate key conceptual frameworks relevant to the study of 1-Methyl-
1H-imidazo[4,5-b]pyridine.
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General workflow for the synthesis and spectroscopic characterization.
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Relationship between structure, properties, and spectroscopic analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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» To cite this document: BenchChem. [Spectroscopic and Technical Profile of 1-Methyl-1H-
imidazo[4,5-b]pyridine]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1315228#spectroscopic-data-for-1-methyl-1h-
imidazo-4-5-b-pyridine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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